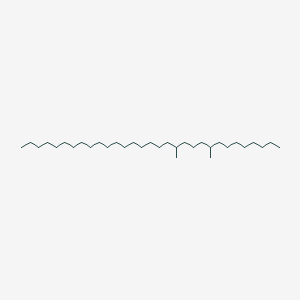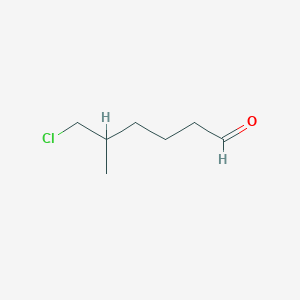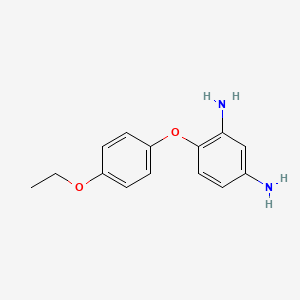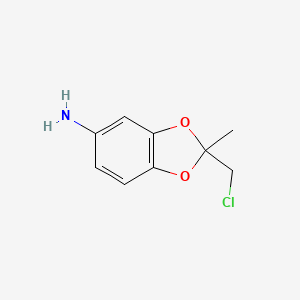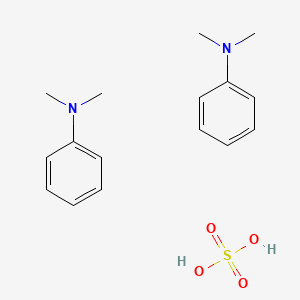
N,N-dimethylaniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylaniline is an organic compound with the formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, these compounds are often used in various chemical reactions, particularly in the synthesis of dyes and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline can be synthesized by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction is as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
In industrial settings, N,N-dimethylaniline is produced using similar methods but on a larger scale. The process involves the continuous feeding of aniline and methanol into a reactor with an acid catalyst, followed by the separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.
Reduction: It can be reduced to form aniline.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
Nitration: Produces N,N-dimethylaniline nitrate.
Sulfonation: Produces N,N-dimethylaniline sulfonic acid.
Halogenation: Produces halogenated derivatives of N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
N,N-Dimethylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, particularly azo dyes like methyl orange
Biology: Utilized in the study of enzyme interactions and as a reagent in various biochemical assays.
Industry: Employed in the production of colorants for textiles, inks, and plastics.
Mecanismo De Acción
The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .
Comparación Con Compuestos Similares
N,N-Dimethylaniline can be compared with other similar compounds such as:
Aniline: Less nucleophilic due to the absence of electron-donating methyl groups.
N,N-Diethylaniline: Similar in reactivity but with slightly different steric and electronic properties due to the ethyl groups.
N-Methylaniline: Intermediate in reactivity between aniline and N,N-dimethylaniline.
N,N-Dimethylaniline is unique due to its high nucleophilicity and ability to stabilize reaction intermediates through resonance .
Propiedades
Número CAS |
66906-54-5 |
|---|---|
Fórmula molecular |
C16H24N2O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) |
Clave InChI |
GVHUFMQTANBIBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

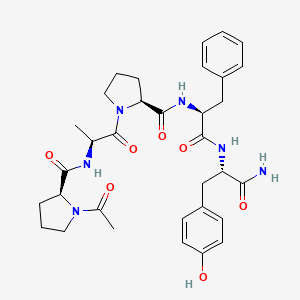
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

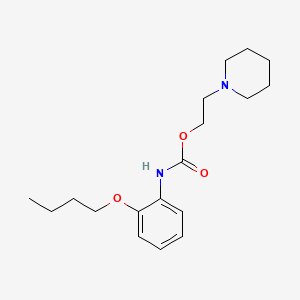
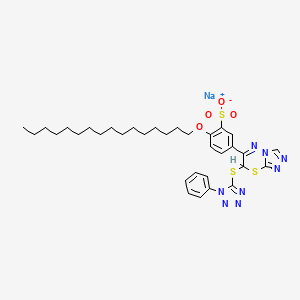
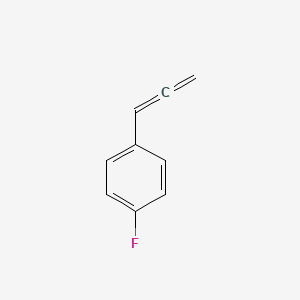
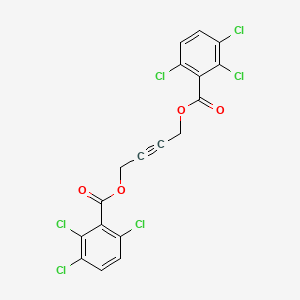
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
